molecular formula C19H17F6N3O2S B395872 METHYL 2-[2-AMINO-3-CYANO-6-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

METHYL 2-[2-AMINO-3-CYANO-6-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B395872
M. Wt: 465.4g/mol
InChI Key: OIINQGQBVHQFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a benzothiophene moiety, and multiple trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-AMINO-3-CYANO-6-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl) compounds.

    Construction of the Benzothiophene Moiety: This step involves the cyclization of a suitable thiophene precursor under acidic or basic conditions.

    Coupling Reactions: The pyridine and benzothiophene units are then coupled through a series of nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridine and benzothiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated compounds in the presence of bases like potassium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

Methyl 2-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of METHYL 2-[2-AMINO-3-CYANO-6-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to hydrophobic pockets in proteins, while the amino and cyano groups facilitate hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • 3-cyano-6-methoxymethyl-4-methyl-2(1H)-pyridinethione
  • Trifluoromethyl ketones

Uniqueness

Methyl 2-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of trifluoromethyl groups and the benzothiophene moiety, which confer distinct physicochemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H17F6N3O2S

Molecular Weight

465.4g/mol

IUPAC Name

methyl 2-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)pyridin-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H17F6N3O2S/c1-9-7-17(18(20,21)22,19(23,24)25)11(8-26)14(27)28(9)15-13(16(29)30-2)10-5-3-4-6-12(10)31-15/h7H,3-6,27H2,1-2H3

InChI Key

OIINQGQBVHQFQI-UHFFFAOYSA-N

SMILES

CC1=CC(C(=C(N1C2=C(C3=C(S2)CCCC3)C(=O)OC)N)C#N)(C(F)(F)F)C(F)(F)F

Canonical SMILES

CC1=CC(C(=C(N1C2=C(C3=C(S2)CCCC3)C(=O)OC)N)C#N)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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